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Compound of Interest

Compound Name: Quizalofop-ethyl-d3

Cat. No.: B1413714

This technical guide provides a comprehensive overview of the synthesis pathway for
Quizalofop-ethyl-d3, a deuterated isotopologue of the selective herbicide Quizalofop-ethyl.
This document is intended for researchers, scientists, and professionals in the fields of
agrochemical development and drug discovery. It details the chemical reactions, experimental
methodologies, and relevant quantitative data, presented in a clear and structured format.

Overview of the Synthesis Pathway

Quizalofop-ethyl is a post-emergence herbicide used to control grass weeds in broad-leaved
crops.[1] Its synthesis is a multi-step process that has been well-established. The synthesis of
the deuterated analog, Quizalofop-ethyl-d3, follows the same core pathway, with the
introduction of deuterium atoms at the ethyl ester group in the final stage.

The general synthesis of Quizalofop-ethyl involves two primary methods. One common
commercial route begins with the etherification of 2,6-dichloroquinoxaline with hydroquinone.
This reaction, conducted under basic conditions, forms the key intermediate, 2-(6-
chloroquinoxalin-2-yloxy)phenol.[2][3] This intermediate is then alkylated with an appropriate
ethyl propionate derivative to yield the final product.[2][3]

Another method starts with L-lactic acid to create an R-(+)-2-(4-hydroxyphenoxy) ethyl
propionate intermediate, which is subsequently reacted with 2,6-dichloroquinoxaline.[4] For the
synthesis of the optically active R-enantiomer, Quizalofop-P-ethyl, a chiral synthesis approach
is employed, often involving a stereoselective alkylation step.[3]
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For the synthesis of Quizalofop-ethyl-d3, the final esterification step is modified to incorporate
a deuterated ethyl group.

Quantitative Data

The following tables summarize the quantitative data available for the synthesis of Quizalofop-
ethyl and its intermediates.

Table 1: Reaction Yields and Product Purity

Step/Product Description Yield Purity Source
2-(4-
hydroxyphenox
_ yErop Y) 96.4-97.3%
Intermediate -6- ] 98.2-98.7% [5]
] ) (molar yield)
chloroquinoxalin
e
_ 98.2%
] Quizalofop-P- 95.3% (molar ]
Final Product ) (chemical), [6]
ethyl yield) )
99.3% (optical)
Quizalofop-P- 98% (total
Final Product ethyl (Improved Improved esters), 99% [7]
Process) (optical)

Table 2: Analytical Data for Quizalofop-ethyl and its Deuterated Standard
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Analytical

Compound Parameter Value Source
Method
Quizalofop-P- ) ] )
LC/MS/MS Retention Time ~3.3 min [8]
ethyl
Quizalofop-P- ) ]
LC/MS/MS LOQ in Soil 0.005 mg/kg [8]
ethyl
Quizalofop-P- N m/z 373.1 -
LC/MS/MS lon Transition 9]
ethyl 299.0
D3-Quizalofop- Concentration in 100 pg/mlin
UERIIOR A | Ho 1]
ethyl Solution Acetonitrile

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of
Quizalofop-ethyl, which can be adapted for the synthesis of Quizalofop-ethyl-d3.

Protocol 1: Synthesis of 2-(4-hydroxyphenoxy)-6-chloroquinoxaline
This protocol is based on a patented method for the synthesis of the key intermediate.[5]

o Reactant Preparation: In a four-necked flask, add 2,6-dichloroquinoxaline (0.2 mol),
hydroquinone (22.5 g, 0.204 mol), methanol (5 ml), toluene (5 ml), and water (150 ml).

o Reaction: Stir the mixture and heat to reflux.
» Addition of Base: Slowly drip in liquid caustic soda (25.5 g).

 Insulation and Solvent Removal: Maintain the reaction for 6 hours, then remove the organic
solvent.

« Filtration and Washing: Perform a hot filtration of the reaction mixture. Wash the resulting
filter cake with hot water.

e Product Isolation: The resulting product is an off-white needle-like crystal of 2-(4-
hydroxyphenoxy)-6-chloroquinoxaline.
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Protocol 2: Synthesis of Quizalofop-P-ethyl

This protocol describes the final alkylation step to produce the optically active enantiomer.[6] To
synthesize Quizalofop-ethyl-d3, ethyl-d3 S(-)-tosyllactate would be used in place of the non-
deuterated reactant.

e Reactant Preparation: In a 1000 ml four-necked reaction bulb under a nitrogen atmosphere,
add cyclohexane (500 ml), 6-chloro-2-(4-hydroxyphenoxy) quinoxaline (139.1 g, 0.5 mol),
S(-)-p-toluenesulfonyl ethyl lactate (139.6 g), and potassium carbonate (108 g, 0.75 mol).

o Reaction: Heat the mixture to reflux and react for 3 hours. Monitor the reaction progress
using HPLC until the content of the starting quinoxaline derivative is less than 0.1%.

o Work-up: Cool the reaction mixture to 60-70 °C and wash three times with 100 g of water for
each wash.

o Crystallization and Isolation: Cool the mixture to 0-5 °C to induce crystallization. Filter the
product and dry to obtain Quizalofop-P-ethyl.

Visualization of Synthesis Pathway

The following diagrams illustrate the key synthesis pathways for Quizalofop-ethyl and the
specific adaptation for the d3-labeled compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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